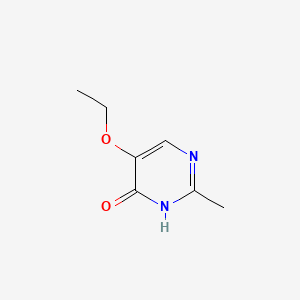
5-Ethoxy-2-methylpyrimidin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethoxy-2-methylpyrimidin-4(3H)-one: is a heterocyclic organic compound with a pyrimidine ring structure Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and vitamins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and urea.
Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with urea in the presence of a base such as sodium ethoxide. This reaction forms the pyrimidine ring.
Ethoxylation: The resulting intermediate is then ethoxylated using ethanol and an acid catalyst to introduce the ethoxy group at the 5-position.
Methylation: Finally, the compound is methylated using methyl iodide and a base to introduce the methyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent production.
化学反应分析
Types of Reactions
5-Ethoxy-2-methylpyrimidin-4(3H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the ethoxy or methyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may reduce the pyrimidine ring or the substituent groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl positions. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar solvents, and elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
科学研究应用
5-Ethoxy-2-methylpyrimidin-4(3H)-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Ethoxy-2-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, influencing their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
相似化合物的比较
5-Ethoxy-2-methylpyrimidin-4(3H)-one: can be compared with other pyrimidine derivatives:
2-Methylpyrimidin-4(3H)-one: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
5-Ethoxypyrimidin-4(3H)-one:
5-Ethoxy-2-methylpyrimidine: Lacks the keto group at the 4-position, influencing its chemical stability and reactivity.
The presence of both ethoxy and methyl groups in This compound makes it unique and potentially more versatile in various applications.
属性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
5-ethoxy-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-6-4-8-5(2)9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10) |
InChI 键 |
OKCKJLZNSOTYOR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CN=C(NC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















